molecular formula C₁₃H₁₉N₂O₃ B014042 N-Methylmaleimide nitroxide CAS No. 54060-41-2

N-Methylmaleimide nitroxide

Cat. No.: B014042
CAS No.: 54060-41-2
M. Wt: 251.3 g/mol
InChI Key: FHTCUAVCPMMPNP-UHFFFAOYSA-N
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Description

N-Methylmaleimide nitroxide is an organic compound that belongs to the class of nitroxides. Nitroxides are stable free radicals that contain a nitrogen-oxygen bond. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylmaleimide nitroxide can be synthesized through the oxidation of N-Methylmaleimide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Methylmaleimide nitroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form oxoammonium cations.

    Reduction: It can be reduced to form hydroxylamines.

    Substitution: The nitroxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxoammonium cations.

    Reduction: Formation of hydroxylamines.

    Substitution: Formation of substituted nitroxides with various functional groups.

Scientific Research Applications

N-Methylmaleimide nitroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in the study of biological systems as a probe for detecting free radicals and oxidative stress.

    Medicine: Investigated for its potential use in therapeutic applications, such as antioxidants and radioprotective agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-Methylmaleimide nitroxide involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby neutralizing them. The compound’s molecular targets include various biomolecules such as proteins, lipids, and nucleic acids. The pathways involved in its action include redox reactions and radical scavenging processes.

Comparison with Similar Compounds

Similar Compounds

    N-Ethylmaleimide: Similar in structure but with an ethyl group instead of a methyl group.

    N-Methylsuccinimide: Contains a similar nitrogen-oxygen bond but with a different ring structure.

    N-Phenylmaleimide: Contains a phenyl group instead of a methyl group.

Uniqueness

N-Methylmaleimide nitroxide is unique due to its specific combination of a nitroxide group and a maleimide structure. This combination imparts distinct chemical properties, such as stability and reactivity, making it particularly useful in various scientific applications.

Biological Activity

N-Methylmaleimide nitroxide (NMMN) is a compound of significant interest in biological research due to its unique properties as a stable free radical and its applications in various fields including biochemistry, pharmacology, and materials science. This article explores the biological activity of NMMN, highlighting its mechanisms of action, applications in detecting oxidative stress, and potential therapeutic uses.

Overview of this compound

This compound is derived from N-methylmaleimide and is characterized by the presence of a nitroxide functional group. This compound is particularly notable for its stability as a free radical, which allows it to serve as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Its structure can be summarized as follows:

  • Chemical Formula : C₁₃H₁₉N₂O₃
  • CAS Number : 54060-41-2

The biological activity of NMMN is largely attributed to its ability to interact with reactive oxygen species (ROS) and other free radicals. This interaction can lead to several biological effects:

  • Detection of Oxidative Stress : NMMN acts as a probe for detecting ROS in biological systems. It can be oxidized to form stable nitroxides, which can be measured using EPR spectroscopy, providing insights into oxidative stress levels within cells .
  • Antioxidant Properties : The compound has been investigated for its potential as an antioxidant. By scavenging free radicals, NMMN may help protect cellular components from oxidative damage .

1. Oxidative Stress Measurement

NMMN is extensively used in studies aimed at quantifying oxidative stress. Its ability to form stable radicals allows researchers to monitor changes in redox status within cells. For instance, EPR assays using NMMN have been employed to measure ROS production in various biological contexts, including cardiovascular research .

2. Therapeutic Potential

The therapeutic potential of NMMN extends beyond simple oxidative stress detection:

  • Radioprotection : Research indicates that nitroxides like NMMN may offer protective effects against radiation-induced damage by acting as radioprotective agents.
  • Neuroprotection : Studies suggest that NMMN could play a role in neuroprotection by mitigating oxidative damage associated with neurodegenerative diseases .

Case Study 1: EPR Measurement of ROS

A study utilized NMMN to evaluate ROS levels in a model of ischemia-reperfusion injury. The results demonstrated that NMMN effectively detected increased ROS levels during the injury phase, highlighting its utility in cardiovascular research .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of NMMN was compared with other known antioxidants. The findings indicated that while NMMN exhibited significant scavenging activity against specific free radicals, it was less effective than some traditional antioxidants like vitamin C and glutathione .

Table 1: Comparison of Biological Activities of this compound

Activity TypeDescriptionReference
Oxidative Stress DetectionUsed as an EPR probe for ROS measurement
Antioxidant PropertiesScavenges free radicals
RadioprotectionProtects cells from radiation-induced damage
NeuroprotectionMitigates oxidative damage in neurodegenerative models

Properties

InChI

InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTCUAVCPMMPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1[O])(C)C)CN2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968898
Record name {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54060-41-2
Record name N-Methylmaleimide nitroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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